molecular formula C12H12N2O2 B3355077 Pyridazine, 3-ethoxy-6-phenoxy- CAS No. 61690-60-6

Pyridazine, 3-ethoxy-6-phenoxy-

Cat. No.: B3355077
CAS No.: 61690-60-6
M. Wt: 216.24 g/mol
InChI Key: KBUCANMPRAHSHC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazine (B1198779) Synthesis

The journey into pyridazine chemistry began in the late 19th century. The first synthesis of a pyridazine derivative was accomplished by the eminent chemist Emil Fischer in 1886 during his investigations into the Fischer indole (B1671886) synthesis, through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine ring, devoid of any substituents, was first prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step. wikipedia.org

Historically, a prevalent method for constructing the pyridazine core has been the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine. wikipedia.org Another classical and efficient route involves the use of maleic hydrazide as a starting material. wikipedia.org

Over the decades, the synthetic toolbox for creating pyridazine derivatives has expanded significantly, driven by the demand for novel molecules with specific functionalities. Modern synthetic organic chemistry has introduced more sophisticated and efficient methods. These include:

Inverse-electron-demand Diels-Alder reactions: This method allows for the regioselective synthesis of functionalized pyridazines from s-tetrazines and silyl (B83357) enol ethers. organic-chemistry.org

Copper-catalyzed cyclizations: These reactions provide routes to 1,6-dihydropyridazines and fully aromatic pyridazines from β,γ-unsaturated hydrazones under mild conditions. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki-Miyaura reaction have become invaluable for creating unsymmetrically substituted pyridazines, offering a high degree of control over the final structure. acs.org

One-pot multi-step syntheses: Efficient procedures have been developed that allow for the construction of complex pyridazine C-nucleosides from furyl aglycones in a single reaction vessel. nih.gov

Table 1: Evolution of Pyridazine Synthesis Methods

MethodEraKey Feature

Structural Significance of the Pyridazine Core in Organic Chemistry

The pyridazine ring is more than just a chemical curiosity; its structure confers a set of properties that make it a "privileged scaffold" in medicinal chemistry and materials science. nih.gov The two adjacent nitrogen atoms are highly electronegative, leading to an electron-deficient aromatic ring. This has several important consequences:

High Dipole Moment: The separation of charge results in a significant dipole moment, which influences the molecule's polarity, solubility, and ability to engage in intermolecular interactions. nih.gov

Hydrogen Bonding Capacity: The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets like proteins and enzymes. nih.gov

Modulation of Physicochemical Properties: Replacing a phenyl ring with a pyridazine ring can reduce lipophilicity and potentially improve pharmacokinetic properties of a drug candidate. nih.gov

Reactivity: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms (C3, C6, and C4). This reactivity allows for the straightforward introduction of various functional groups.

These characteristics make the pyridazine core an attractive component in the design of new molecules with tailored biological activities. It is found in a number of approved drugs, including the antihypertensives Cadralazine and Hydralazine, and the antidepressant Minaprine. wikipedia.org

Table 2: Physicochemical Properties of the Parent Pyridazine Molecule

PropertyValue

Overview of Ether-Substituted Pyridazine Derivatives in Academic Research

Ether-substituted pyridazines are a subclass of derivatives that have been explored for various applications. The introduction of an ether linkage, particularly at the 3 and 6 positions, can significantly influence the molecule's conformation, electronic properties, and biological activity.

The synthesis of these derivatives often starts from 3,6-dichloropyridazine (B152260), a readily available and highly reactive precursor. The chlorine atoms can be displaced by alkoxides or phenoxides through nucleophilic aromatic substitution to yield symmetrically or unsymmetrically substituted di-ether pyridazines. For instance, the synthesis of novel compounds with potential plant growth stimulant activity involved connecting pyrazole (B372694) and pyridazine rings through an oxygen atom. researchgate.net

Research has shown that the nature of the ether substituent is critical. For example, in the context of anticancer drug discovery, 3,6-disubstituted pyridazines bearing various ether and amine functionalities have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2). nih.govnih.gov In some cases, the ether group serves as a key linker, connecting the pyridazine core to other pharmacophoric fragments. An example is N-[3-[6-[2-(3-chlorophenyl)ethoxy]-3-imidazo[1,2-b]pyridazinyl]phenyl]acetamide, a complex molecule where an ethoxy group links the pyridazine core to a chlorophenyl moiety. guidechem.com

Current Research Landscape and Gaps in Pyridazine, 3-ethoxy-6-phenoxy- Studies

A thorough review of the current scientific literature reveals a significant gap in the research specifically focused on Pyridazine, 3-ethoxy-6-phenoxy- . While the synthesis and properties of numerous 3,6-disubstituted pyridazines are documented, this particular unsymmetrical diether derivative remains largely unexplored. nih.govdocumentsdelivered.com

Chemical databases list the compound, assigning it the CAS Number 61690-60-6 and the molecular formula C12H12N2O2. However, beyond this basic identification, there is a notable absence of published research detailing its synthesis, characterization, reactivity, or potential applications. There are no readily available experimental data such as melting point, boiling point, or spectroscopic analyses (NMR, IR, MS) in peer-reviewed journals.

This lack of information suggests that Pyridazine, 3-ethoxy-6-phenoxy- is either a novel compound that has not yet been the subject of in-depth academic study or a chemical intermediate that has been synthesized but not extensively reported. The synthesis of unsymmetrical 3,6-disubstituted pyridazines can be challenging, which might contribute to the scarcity of data on this specific molecule. acs.org This represents a clear opportunity for future research to synthesize this compound, characterize its properties, and explore its potential utility.

Scope and Specific Research Focus on Pyridazine, 3-ethoxy-6-phenoxy-

Given the current research landscape, the scope of this article is to provide a comprehensive overview based on the available, though limited, information. The primary focus is to situate Pyridazine, 3-ethoxy-6-phenoxy- within the broader context of pyridazine chemistry.

The specific research focus on this compound is, by necessity, centered on its fundamental chemical identity. The logical synthetic route would involve a sequential nucleophilic substitution on a dihalopyridazine precursor, such as 3,6-dichloropyridazine. This would entail reacting the precursor first with sodium ethoxide and subsequently with sodium phenoxide (or vice versa), which would require careful control of reaction conditions to achieve the desired unsymmetrical product.

Future research should aim to fill the existing knowledge gap by:

Developing and optimizing a reliable synthetic route to Pyridazine, 3-ethoxy-6-phenoxy-.

Performing complete spectroscopic and physical characterization of the pure compound.

Investigating its fundamental chemical reactivity.

Exploring its potential applications through computational modeling and in vitro screening, drawing inspiration from the known biological activities of other ether-substituted pyridazines.

Table 3: Chemical Identity of Pyridazine, 3-ethoxy-6-phenoxy-

IdentifierValue

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-6-phenoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUCANMPRAHSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484446
Record name Pyridazine, 3-ethoxy-6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61690-60-6
Record name Pyridazine, 3-ethoxy-6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyridazine, 3 Ethoxy 6 Phenoxy and Analogous Pyridazinyl Ethers

Strategies for Pyridazine (B1198779) Ring Construction Relevant to Functionalized Derivatives

The formation of the pyridazine ring can be achieved through several synthetic pathways, with cycloaddition reactions and transition metal-catalyzed methods being particularly prominent. These strategies allow for the assembly of the diazine ring system from various acyclic precursors.

Cycloaddition reactions are powerful tools for the simultaneous formation of multiple bonds in a single step, making them highly efficient for constructing heterocyclic systems like pyridazines. rsc.org

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of pyridazine synthesis. nih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), reacting with an electron-rich dienophile. nih.gov This approach is noted for its versatility and has been successfully employed in the synthesis of a wide array of pyridazine derivatives, even on complex scaffolds like DNA. nih.govacs.org The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of a small molecule, most commonly dinitrogen, to yield the aromatic pyridazine ring. The reactivity in these reactions is often high, with many proceeding at room temperature or below. nih.gov

Cycloaddition Reactions in Pyridazine Core Synthesis

Inverse Electron-Demand Diels-Alder Reactions for Pyridazines
Reactions with s-Tetrazines and Silyl (B83357) Enol Ethers

A notable application of the IEDDA reaction in pyridazine synthesis involves the use of s-tetrazines as the diene component and silyl enol ethers as the dienophile. A Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether can produce functionalized pyridazines with a high degree of regiocontrol. organic-chemistry.org This method is particularly useful for creating pyridazines with specific substitution patterns, which can then be further elaborated. The reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an optically active enol ether has been shown to proceed in excellent yield at room temperature. nih.gov The resulting dihydropyridazine (B8628806) intermediate can then be converted to the final pyridazine product.

DieneDienophileKey Features
3-Monosubstituted s-tetrazineSilyl enol etherLewis acid mediation, high regiocontrol. organic-chemistry.org
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateOptically active enol etherExcellent yield at room temperature. nih.gov
Aza-Diels-Alder Reactions with 1,2,3-Triazines and Alkynes

Another powerful variant is the aza-Diels-Alder reaction of 1,2,3-triazines with alkynes, such as 1-propynylamines, which provides a highly regioselective route to pyridazine derivatives. organic-chemistry.orgacs.org In this IEDDA reaction, the electron-deficient 1,2,3-triazine (B1214393) acts as the diene, while the electron-rich alkyne serves as the dienophile. organic-chemistry.org This metal-free approach offers broad substrate compatibility and high yields under neutral conditions, making it a sustainable and cost-effective alternative to some metal-catalyzed methods. organic-chemistry.org The reaction's regioselectivity is a key advantage, leading directly to specifically substituted pyridazines. organic-chemistry.org Studies have shown that the substituents on the 1,2,3-triazine can significantly influence reactivity and the scope of the cycloaddition. acs.org

DieneDienophileKey Features
1,2,3-Triazines1-PropynylaminesHighly regioselective, metal-free, neutral conditions, high yields. organic-chemistry.orgacs.org

[4+2] annulation strategies, which are mechanistically related to Diels-Alder reactions, represent another important avenue for pyridazine synthesis. These methods involve the reaction of a four-atom component with a two-atom component to construct the six-membered pyridazine ring. For instance, a TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones furnishes a variety of trisubstituted pyridazines in good yields with broad substrate scope and good functional group tolerance. organic-chemistry.org Such strategies are valuable for accessing pyridazines with diverse substitution patterns that may not be readily available through other means. The development of novel [4+2] annulation reactions continues to expand the toolkit for synthesizing complex heterocyclic frameworks. mdpi.com

Transition metal catalysis offers a complementary set of tools for the construction of pyridazine rings. These methods often involve the catalytic cyclization of appropriately functionalized acyclic precursors. For example, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent can be crucial in these reactions, sometimes allowing for the direct formation of the pyridazine product. organic-chemistry.org Palladium-catalyzed reactions have also been utilized in the synthesis of pyridazine derivatives, highlighting the versatility of transition metals in facilitating the formation of these important heterocyclic compounds. liberty.edu While not as extensively reviewed for pyridazine synthesis as for other heterocycles like pyridine (B92270), the principles of transition metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition, suggest potential applications in pyridazine chemistry. rsc.orgrsc.org

Catalyst SystemPrecursorsProductKey Features
Cu(II)/aerobic conditionsβ,γ-Unsaturated hydrazones1,6-Dihydropyridazines/PyridazinesSolvent-dependent outcome, good yields, high functional group tolerance. organic-chemistry.org
Palladium catalystsPhenyl rings with functional groups and internal alkynesSubstituted pyridazinesDemonstrates the utility of palladium in pyridazine ring formation. liberty.edu

Transition Metal-Catalyzed Pyridazine Ring Formations

Copper-Catalyzed Cyclizations to Pyridazines

Copper catalysis has emerged as a valuable tool in the synthesis of pyridazine cores. These methods often involve the formation of key carbon-carbon and nitrogen-nitrogen bonds in a single step. rsc.org One such approach involves a copper-catalyzed dehydrogenative self-coupling and cyclization of 5-aminopyrazoles, which yields a variety of pyridazine derivatives. rsc.org This process is believed to proceed through a radical-mediated mechanism. rsc.org Another strategy utilizes a copper(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. acs.org This method offers a divergent route to either 1,6-dihydropyridazines or fully aromatic pyridazines, with the product selectivity being controlled by the choice of solvent. acs.org For instance, using acetonitrile (B52724) as the solvent favors the formation of 1,6-dihydropyridazines, while acetic acid promotes oxidation to the corresponding pyridazine. acs.org

CatalystReactantsKey FeaturesProduct TypeRef
CuBr5-AminopyrazolesDehydrogenative self-coupling/cyclizationPyridazines rsc.org
Cu(OAc)₂β,γ-Unsaturated hydrazonesAerobic 6-endo-trig cyclization, solvent-controlled selectivity1,6-Dihydropyridazines or Pyridazines acs.org
Copper(I)Aldehydes, hydrazines, alkynylestersMulticomponent cyclizationPyridazinones nih.gov
Palladium-Catalyzed Approaches for Pyridazine Scaffolds

Palladium-catalyzed reactions are workhorse methods in modern organic synthesis and have been applied to the construction of pyridazine scaffolds. acs.org These reactions, such as the well-known Suzuki and Buchwald-Hartwig couplings, facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the pyridazine ring and introducing substituents. acs.org For instance, palladium catalysts can be used in the intramolecular C-N coupling to form the pyridazine ring. acs.org Detailed mechanistic studies of palladium-catalyzed reactions, such as arene C-H acetoxylation, provide insights into the role of ligands and the catalyst's resting state, which are crucial for optimizing reaction conditions. nih.gov

Cascade and Multicomponent Reactions for Pyridazine Derivatives

Cascade and multicomponent reactions offer an efficient and atom-economical approach to synthesizing complex molecules like pyridazine derivatives from simple starting materials in a single operation. nih.govrsc.org These reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. nih.gov An example is the copper-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynyl esters to produce pyridazinones. nih.gov This method is highly regioselective, yielding only the six-membered pyridazinone ring. nih.gov Another approach involves the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynyl sulfides, which regioselectively produces trisubstituted pyridazines after the extrusion of nitrogen. rsc.org

Introduction of Alkoxy and Phenoxy Substituents via Functionalization Reactions

The introduction of alkoxy and phenoxy groups onto a pre-existing pyridazine ring is a common strategy for synthesizing compounds like 3-ethoxy-6-phenoxy-pyridazine. This is typically achieved through the functionalization of a halogenated pyridazine precursor.

Nucleophilic Aromatic Substitution (S_NAr) Reactions on Halogenated Pyridazines

Nucleophilic aromatic substitution (S_NAr) is a primary method for introducing substituents onto the electron-deficient pyridazine ring. wur.nlnih.gov The presence of the two adjacent nitrogen atoms in the pyridazine ring activates the carbon atoms, particularly at the 3- and 6-positions (equivalent to the 2- and 4-positions in pyridine), towards nucleophilic attack. stackexchange.comgcwgandhinagar.com This allows for the displacement of a leaving group, typically a halogen, by a nucleophile. wur.nl

The synthesis of 3-alkoxy-substituted pyridazines can be readily achieved by reacting a 3-halopyridazine with the corresponding alkoxide. For instance, treating a 3-chloropyridazine (B74176) with sodium ethoxide would lead to the formation of a 3-ethoxypyridazine. The reaction proceeds via an S_NAr mechanism, where the ethoxide ion attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Similarly, the introduction of a phenoxy group can be accomplished by reacting a halogenated pyridazine with a phenoxide salt. nih.gov For the synthesis of 3-ethoxy-6-phenoxy-pyridazine, a likely synthetic route would involve the sequential substitution of a 3,6-dihalopyridazine. For example, 3,6-dichloropyridazine (B152260) could first be reacted with one equivalent of sodium ethoxide to yield 3-chloro-6-ethoxypyridazine (B94835). Subsequent reaction with sodium phenoxide would then displace the remaining chlorine atom to afford the final product, 3-ethoxy-6-phenoxy-pyridazine. The regioselectivity of these sequential substitutions can often be controlled by reaction conditions and the nature of the nucleophiles. Computational studies on related systems, such as the reaction of 5-bromo-1,2,3-triazines with phenols, suggest a concerted S_NAr mechanism for such transformations. acs.org

Regioselective Considerations in S_NAr for Disubstitution

The synthesis of 3-ethoxy-6-phenoxy-pyridazine typically commences from a readily available precursor, 3,6-dichloropyridazine. The introduction of two different alkoxy/aryloxy groups necessitates a sequential nucleophilic aromatic substitution (SNAr) strategy. The regioselectivity of this two-step process is of paramount importance to ensure the desired product is obtained.

The chlorine atoms at the 3- and 6-positions of the pyridazine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. However, the two positions are not electronically equivalent, and the order of substitution can be influenced by the nature of the incoming nucleophiles and the reaction conditions. In the case of synthesizing 3-ethoxy-6-phenoxy-pyridazine, one must selectively replace one chlorine with an ethoxy group and the other with a phenoxy group.

Generally, the reaction of 3,6-dichloropyridazine with one equivalent of a nucleophile will yield a mixture of mono-substituted products. To achieve a specific disubstituted pattern, the reaction is often carried out in a stepwise manner. The first substitution can be influenced by the relative nucleophilicity of the ethoxide and phenoxide ions. Typically, the more nucleophilic alkoxide (ethoxide) is introduced first, followed by the aryloxide (phenoxide) in a subsequent step. However, the regioselectivity can be complex and may also be affected by the reaction solvent and temperature. For instance, studies on related dichloropyrimidines have shown that the position of substitution can be highly sensitive to electronic and steric effects of substituents on the ring. researchgate.net While specific studies on the regioselective disubstitution of 3,6-dichloropyridazine to yield the title compound are not abundant, the principles of SNAr on electron-deficient heterocycles suggest that a careful, stepwise addition of nucleophiles is the most viable approach.

Williamson Ether Synthesis and Related Approaches on Pyridazine Precursors

The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable to the synthesis of pyridazinyl ethers. wikipedia.orgacsgcipr.org This SN2 reaction involves an alkoxide or phenoxide nucleophile attacking an electrophilic carbon center, displacing a leaving group. wikipedia.orgacsgcipr.orgnih.gov In the context of synthesizing 3-ethoxy-6-phenoxy-pyridazine, this method is employed in the sequential substitution of the chlorine atoms on the 3,6-dichloropyridazine scaffold.

The general approach involves two distinct steps:

First Substitution: 3,6-Dichloropyridazine is treated with one equivalent of either sodium ethoxide or sodium phenoxide. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) for ethoxide or a polar aprotic solvent like DMF for phenoxide. The product of this step would be either 3-chloro-6-ethoxypyridazine or 3-chloro-6-phenoxypyridazine.

Second Substitution: The mono-substituted intermediate is then reacted with the second nucleophile (sodium phenoxide or sodium ethoxide, respectively) to yield the final product, 3-ethoxy-6-phenoxy-pyridazine.

The success of this approach hinges on the ability to control the first substitution and efficiently drive the second substitution to completion. The choice of base to generate the alkoxide/phenoxide is critical; strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the corresponding alcohol or phenol (B47542). numberanalytics.com

Advanced Aryl Ether Formation Methodologies (e.g., Aryne Chemistry Analogues if Applicable)

Beyond the classical Williamson ether synthesis, more advanced methods for C-O bond formation can be considered for the synthesis of pyridazinyl ethers. While direct application of aryne chemistry to the pyridazine ring itself is not commonly reported for this specific transformation, related modern cross-coupling reactions offer potential alternatives.

The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, also has a well-established variant for C-O bond formation. wikipedia.orgorganic-chemistry.org This method could potentially be applied to couple phenol with a chloro-substituted pyridazine intermediate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This approach can be particularly useful when the SNAr reaction is sluggish or provides low yields.

Another relevant method is the Ullmann condensation, a copper-catalyzed reaction that can form aryl ethers. researchgate.net While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling under milder temperatures.

The direct application of aryne chemistry, which involves the generation of a highly reactive aryne intermediate, is a powerful tool for forming multiple bonds in a single step. dntb.gov.ua While benzyne (B1209423) intermediates are well-studied, the generation of a "pyridazyne" is less common. However, radical-mediated C-H functionalization of 3,6-dichloropyridazine has been described to access alkoxy pyridazines, representing a departure from traditional nucleophilic substitution pathways. nih.gov

Optimization of Reaction Conditions and Parameters for Pyridazinyl Ether Synthesis

The successful synthesis of 3-ethoxy-6-phenoxy-pyridazine and its analogs is highly dependent on the careful optimization of several key reaction parameters.

Influence of Solvent Systems on Reaction Yield and Selectivity

The choice of solvent plays a crucial role in nucleophilic substitution reactions, influencing both the reaction rate and selectivity. rsc.orgamazonaws.com In the synthesis of pyridazinyl ethers via SNAr, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often preferred. nih.govnumberanalytics.com These solvents are effective at solvating the cation of the alkoxide or phenoxide salt, thereby increasing the nucleophilicity of the anionic nucleophile. capes.gov.br

Protic solvents, such as alcohols, can also be used, particularly when the corresponding alcohol is used to generate the alkoxide in situ (e.g., ethanol for sodium ethoxide). acsgcipr.org However, protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. acs.org The choice between protic and aprotic solvents can therefore be a key factor in optimizing the reaction. rsc.org

Effect of Catalysts and Base Systems

The choice of base is fundamental in generating the nucleophilic alkoxide and phenoxide species from their corresponding alcohols. Strong bases are generally required to ensure complete deprotonation, thus maximizing the concentration of the active nucleophile. numberanalytics.com Commonly used bases include:

Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates alcohols and phenols, producing hydrogen gas as the only byproduct. numberanalytics.com

Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is also effective in generating nucleophiles for ether synthesis. numberanalytics.com

Sodium Hydroxide (B78521) (NaOH) / Potassium Hydroxide (KOH): While less potent than NaH or KOtBu, these can be effective, particularly in industrial settings or with more acidic phenols.

In addition to the base, catalysts can be employed, especially in the context of advanced methodologies like Buchwald-Hartwig or Ullmann couplings. In these cases, palladium or copper catalysts, respectively, are used in conjunction with specific ligands to facilitate the C-O bond formation. wikipedia.orgorganic-chemistry.orgresearchgate.net For standard Williamson ether synthesis, a catalyst is not typically required.

Temperature and Reaction Time Optimization Studies

Temperature and reaction time are critical, interdependent parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. SNAr reactions on heterocyclic rings generally require elevated temperatures to proceed at a reasonable rate. nih.gov

Optimization studies for the synthesis of pyridazinyl ethers would involve monitoring the reaction progress over time at various temperatures. A typical temperature range for these reactions is between 50 °C and 150 °C. nih.gov Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions. For instance, in a sequential synthesis, the first substitution might be carried out at a lower temperature to enhance selectivity, while the second, potentially more difficult, substitution may require a higher temperature.

Reaction times can vary from a few hours to overnight. It is crucial to monitor the disappearance of the starting material and the formation of the product using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to the degradation of the product.

Scale-Up Considerations and Efficiency Enhancements

The transition from laboratory-scale synthesis to large-scale industrial production of Pyridazine, 3-ethoxy-6-phenoxy-, and its analogs necessitates careful consideration of various factors to ensure process safety, economic viability, and consistent product quality. The Williamson ether synthesis, a classical and versatile method for preparing ethers, is a common route for producing pyridazinyl ethers. Key considerations for scaling up this synthesis involve reaction kinetics, heat management, mass transfer, and the selection of cost-effective and environmentally benign reagents and solvents.

One of the primary challenges in scaling up the Williamson ether synthesis is managing the exothermic nature of the reaction, particularly during the formation of the alkoxide. The use of strong bases like sodium hydride, while efficient on a small scale, can pose significant safety risks on an industrial scale due to the evolution of flammable hydrogen gas. youtube.com Alternative, less hazardous bases such as sodium hydroxide or potassium carbonate may be employed, although this often requires optimization of reaction conditions to achieve comparable yields. acs.org

To enhance the efficiency of the synthesis, several strategies can be implemented. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including pyridazine derivatives. liberty.edu This technology allows for rapid and uniform heating of the reaction mixture, minimizing the formation of byproducts. Additionally, the use of phase-transfer catalysts can facilitate the reaction between the water-soluble alkoxide and the organic-soluble halo-pyridazine, improving reaction rates and yields, especially when using inorganic bases in a biphasic system.

Recent advancements have also focused on developing more sustainable and efficient synthetic protocols. One-pot synthesis methodologies, where sequential reactions are carried out in the same reactor without isolating intermediates, offer significant advantages in terms of reduced waste, energy consumption, and operational time. researchgate.net For instance, a one-pot preparation of 3,6-disubstituted pyridazines has been developed, showcasing the potential for streamlined and more economical production processes. researchgate.net

The following table summarizes key parameters and their impact on the efficiency of pyridazinyl ether synthesis, based on findings from related studies.

ParameterLaboratory Scale ConsiderationScale-Up ChallengeEfficiency Enhancement Strategy
Base Selection Strong bases (e.g., NaH) for high reactivity. youtube.comSafety concerns with hydrogen gas evolution. youtube.comUse of safer, more economical bases (e.g., K2CO3, NaOH) with optimized conditions. mdpi.com
Solvent High-boiling aprotic solvents (e.g., DMF, DMSO).Difficult to remove, potential environmental concerns.Use of greener solvents or solvent-free conditions where feasible.
Temperature Precisely controlled heating mantles.Exothermicity, localized heating (hot spots).Jacketed reactors with efficient cooling systems, process control.
Reaction Time Typically several hours to overnight. nih.govLong reaction times reduce reactor throughput.Microwave-assisted synthesis, use of catalysts to accelerate the reaction. liberty.edu
Reagent Addition Rapid addition often tolerated.Controlled addition rate to manage exotherms.Automated dosing systems for precise control.

Purification and Isolation Techniques for Pyridazinyl Ethers

The purification and isolation of the target compound, Pyridazine, 3-ethoxy-6-phenoxy-, from the crude reaction mixture are critical steps to ensure the final product meets the required purity standards. The choice of purification method depends on the physical and chemical properties of the product and the nature of the impurities present. Common impurities in the synthesis of pyridazinyl ethers include unreacted starting materials, byproducts from side reactions (e.g., elimination products), and residual catalysts.

Crystallization is a widely used and effective technique for purifying solid pyridazine derivatives. The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of the purified product upon cooling. For many pyridazine derivatives, solvents such as ethanol, methanol (B129727), or mixtures of ethyl acetate (B1210297) and hexanes have been found to be effective. nih.govmdpi.com The purity of the final product can be significantly improved by performing multiple recrystallizations if necessary. The melting point of the crystallized product serves as a good indicator of its purity, with a sharp melting point range suggesting a high degree of purity. liberty.edu

Chromatographic techniques are indispensable for the purification of pyridazinyl ethers, especially when dealing with complex mixtures or when high purity is required.

Column Chromatography: This is a standard method for the purification of organic compounds. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to separate the desired product from less polar and more polar impurities. For some 3,6-disubstituted pyridazines, a mixture of ethyl acetate and hexane has been successfully used as the eluent. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale or for the isolation of minor components, preparative HPLC is the method of choice. Reverse-phase chromatography, using a C18 column with a mobile phase of acetonitrile and water or methanol and water, is commonly employed for the purification of polar heterocyclic compounds.

Extraction is often used as an initial purification step to remove inorganic salts and water-soluble impurities from the crude reaction mixture. The organic layer containing the product is typically washed with water, brine, and sometimes a dilute acid or base to remove corresponding impurities. The choice of the extraction solvent is important; it should be immiscible with water and have a high affinity for the product. Dichloromethane and ethyl acetate are commonly used extraction solvents for pyridazine derivatives. liberty.edu

The following table outlines common purification techniques and their applications for pyridazinyl ethers.

Purification TechniquePrincipleApplication for Pyridazinyl EthersTypical Solvents/Conditions
Crystallization Differential solubility at varying temperatures.Primary purification of solid products to remove major impurities. nih.govEthanol, Methanol, Dioxane, Ethyl acetate/Hexane. nih.govmdpi.com
Column Chromatography Differential adsorption on a stationary phase.Separation of product from starting materials and byproducts.Silica gel with Ethyl acetate/Hexane gradient. mdpi.com
Preparative HPLC High-resolution separation based on partition coefficients.Final purification to achieve high purity (>99%).Reverse-phase C18 column with Acetonitrile/Water or Methanol/Water.
Liquid-Liquid Extraction Differential solubility in immiscible liquids.Initial work-up to remove inorganic salts and water-soluble impurities.Dichloromethane/Water, Ethyl acetate/Water. liberty.edu

Mechanistic Investigations of Pyridazine, 3 Ethoxy 6 Phenoxy Formation and Reactivity

Elucidation of Reaction Pathways and Intermediates

The formation of 3-ethoxy-6-phenoxy-pyridazine can be conceptualized through two primary stages: the construction of the pyridazine (B1198779) core itself, followed by the sequential introduction of the ether functionalities.

The pyridazine ring is an electron-deficient heterocycle, and its synthesis often relies on cycloaddition reactions where this electronic character is pivotal. nih.gov The most prominent mechanistic pathways involve inverse-electron-demand Diels-Alder (IEDDA) reactions, typically between a 1,2,4,5-tetrazine (B1199680) (the electron-poor diene) and an alkyne or enamine (the dienophile). rsc.orgrsc.org

The general mechanism proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which is often unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield the stable aromatic pyridazine ring. rsc.orgrsc.org

Table 1: Common Cycloaddition Strategies for Pyridazine Core Synthesis

Reaction Type Diene Component Dienophile Component Key Features
Inverse-Electron-Demand Diels-Alder (IEDDA) 1,2,4,5-Tetrazines Alkynes, Enol ethers Highly efficient, driven by the formation of N₂ and an aromatic ring. Regioselectivity is a key consideration. rsc.orgrsc.org
[3+2] Cycloaddition Azomethine ylides/imines, Diazoalkanes Alkenes, Alkynes Forms fused pyridazine systems or functionalized dihydropyridazines. nih.gov
[4+2] Annulation Ketene (B1206846) N,S-acetals N-tosylhydrazones Provides access to trisubstituted pyridazines under specific catalytic conditions. organic-chemistry.org

| Condensation | 1,4-Diketones, 4-Ketoacids | Hydrazine | A classical and direct method involving condensation and subsequent cyclization/dehydration. wikipedia.org |

Recent research has also demonstrated that heteroatoms within precursor molecules can act as "thread-directing" groups, controlling cycloaddition pathways to create highly ordered polypyridazine materials under high pressure. acs.orgnih.gov This highlights the fundamental role of cycloaddition in dictating the ultimate structure of pyridazine-based materials.

The introduction of the ethoxy and phenoxy groups onto the pyridazine ring typically occurs via nucleophilic aromatic substitution (SₙAr). This pathway is highly favored due to the electron-deficient nature of the pyridazine ring, which is caused by the inductive effect of the two adjacent nitrogen atoms. scribd.comimperial.ac.uk The most common precursor for a 3,6-disubstituted pyridazine like the title compound is 3,6-dichloropyridazine (B152260).

The SₙAr mechanism is a two-step process:

Addition: The nucleophile (e.g., ethoxide, C₂H₅O⁻, or phenoxide, C₆H₅O⁻) attacks one of the electron-deficient carbon atoms bearing a leaving group (chloride). This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. youtube.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product. youtube.com

The reaction to form 3-ethoxy-6-phenoxy-pyridazine from 3,6-dichloropyridazine must proceed sequentially. First, one chlorine atom is substituted by either ethoxide or phenoxide, yielding an intermediate like 3-chloro-6-ethoxypyridazine (B94835). This is followed by a second SₙAr reaction at the remaining chlorinated position with the other nucleophile. The order of addition and reaction conditions are critical for achieving regiochemical control.

The specific reagents and catalysts employed are crucial for directing the reaction mechanism and ensuring high yields.

In Cycloaddition Reactions:

Lewis Acids: Can be used to mediate IEDDA reactions, enhancing the regiocontrol by coordinating to the dienophile or diene. organic-chemistry.org

Transition Metals: Rhodium(II) catalysts have been used to trigger dinitrogen extrusion, initiating a sequence of reactions that includes cycloaddition. nih.gov Copper(II) catalysts can promote cyclizations of unsaturated hydrazones to form 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org

Solvents: The use of highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly accelerate IEDDA reactions involving tetrazines. rsc.orgresearchgate.net

In Nucleophilic Substitution Reactions:

Bases: Strong bases such as sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) are essential for the SₙAr mechanism. clockss.org Their role is to deprotonate the precursor alcohols (ethanol and phenol), generating the potent ethoxide and phenoxide nucleophiles required to attack the electron-poor pyridazine ring.

Phase-Transfer Catalysts: In some systems, these catalysts can be used to facilitate the reaction between an aqueous or solid nucleophilic salt and the organic substrate.

Stereochemical and Regiochemical Control in Ether Linkage Formation and Ring Functionalization

While the final product, 3-ethoxy-6-phenoxy-pyridazine, is achiral, stereocontrol can be a factor in the synthesis of more complex, chiral pyridazine derivatives, particularly when cycloaddition reactions are used to build the core. nih.govnih.gov However, for the title compound, the primary challenge is regiochemical control.

The regioselectivity in the formation of 3-ethoxy-6-phenoxy-pyridazine from 3,6-dichloropyridazine is determined by several factors. The two chlorine-bearing carbons (C3 and C6) are electronically equivalent in the starting material. However, once the first substitution occurs, the electronic symmetry is broken.

For instance, if the first nucleophile is ethoxide, the resulting 3-chloro-6-ethoxypyridazine now has an electron-donating ethoxy group at the C6 position. This group will slightly deactivate the ring towards further nucleophilic attack compared to the initial dichlorinated precursor. The position of this first substituent dictates where the second nucleophile will attack.

Achieving a specific isomer like 3-ethoxy-6-phenoxy-pyridazine, as opposed to its regioisomer, requires a controlled, stepwise addition of the nucleophiles. This can be managed by:

Stepwise Addition: Adding one equivalent of the first nucleophile (e.g., sodium ethoxide), allowing the reaction to complete, isolating the 3-chloro-6-ethoxypyridazine intermediate, and then reacting it with the second nucleophile (sodium phenoxide).

Exploiting Reactivity Differences: In some cases, the inherent reactivity differences between nucleophiles (e.g., ethoxide vs. phenoxide) or the influence of temperature might allow for selective one-pot synthesis, though this is often challenging.

Studies on related systems, such as the reaction of 3,6-dichloropyridazine 1-oxide with various nucleophiles, show that the position of attack is highly dependent on the nature of the incoming nucleophile. For example, sulfur nucleophiles were found to preferentially attack the 6-position, in contrast to oxygen and nitrogen nucleophiles, demonstrating the subtle electronic factors at play. rsc.org Similarly, reactions on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one showed that the regioselectivity of substitution by phenoxides was highly dependent on the base and the substituents on the phenol (B47542). clockss.org

Kinetic and Thermodynamic Aspects of Substitution and Cyclization Reactions

The progress of both the pyridazine core synthesis and its subsequent functionalization is governed by kinetic and thermodynamic factors.

Substitution Reactions: For SₙAr reactions, the rate-determining step is generally the initial attack of the nucleophile on the aromatic ring, which leads to the formation of the high-energy Meisenheimer intermediate and the temporary loss of aromaticity. nih.gov The activation energy for this step is influenced by the nucleophilicity of the attacking species and the electrophilicity of the pyridazine ring. The second step, the expulsion of the leaving group, is typically fast. Kinetic studies on the SₙAr reactions of similar activated heterocyclic systems show that the reactions are often second-order, depending on both the substrate and nucleophile concentrations. nih.govresearchgate.net In some cases, particularly with amine nucleophiles, the mechanism can be more complex, with deprotonation of the intermediate potentially becoming rate-determining. nih.gov

Table 2: Key Kinetic and Thermodynamic Factors

Reaction Type Rate-Determining Step Thermodynamic Driving Force Influencing Factors
IEDDA Cyclization Typically the initial [4+2] cycloaddition. Formation of a stable aromatic ring and extrusion of N₂. Solvent polarity (HFIP accelerates), electronic nature of reactants. rsc.orgresearchgate.net

| Nucleophilic Aromatic Substitution | Nucleophilic attack to form the Meisenheimer complex. | Formation of a strong C-O bond. | Nucleophile strength, leaving group ability, solvent, electronic effects of ring substituents. clockss.orgnih.gov |

Influence of Substituent Effects on Reactivity and Selectivity

Substituent effects are paramount in controlling the synthesis of 3-ethoxy-6-phenoxy-pyridazine.

Activation by the Pyridazine Core: The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons. This inherent electronic deficiency is what activates the ring towards attack by nucleophiles, making the SₙAr reaction feasible even with a relatively poor leaving group like chloride. scribd.comyoutube.com

Effect of Substituents on the Nucleophile: The reactivity of the phenoxide nucleophile can be tuned by placing substituents on the phenyl ring.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) on the phenyl ring decrease the electron density on the phenoxide oxygen, making it a weaker nucleophile and slowing the rate of reaction. clockss.org

Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) on the phenyl ring increase the electron density on the oxygen, making it a stronger nucleophile and increasing the reaction rate.

Table 3: Influence of Substituents on SₙAr Reactivity

Substituent Location Type of Substituent Effect on Ring/Nucleophile Impact on Reaction Rate
Pyridazine Ring First ether group (e.g., ethoxy) Electron-donating Deactivates ring; slows second substitution.
Phenoxide Nucleophile Electron-Withdrawing (e.g., p-nitro) Decreases nucleophilicity Decreases SₙAr rate. clockss.org

| Phenoxide Nucleophile | Electron-Donating (e.g., p-methoxy) | Increases nucleophilicity | Increases SₙAr rate. clockss.org |

These effects provide a synthetic handle to control the reaction. For instance, in a competitive reaction, a more nucleophilic phenoxide (with an EDG) would react faster than a less nucleophilic one (with an EWG).

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For Pyridazine (B1198779), 3-ethoxy-6-phenoxy-, a combination of one- and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each of the unique proton environments in the molecule. The pyridazine ring protons are anticipated to appear in the aromatic region, significantly downfield due to the electron-withdrawing nature of the nitrogen atoms. rsc.org Protons on carbons adjacent to nitrogen atoms in pyridazine systems are typically the most deshielded. chemicalbook.commodgraph.co.uk The ethoxy and phenoxy groups will also show characteristic signals. The protons of the methylene (B1212753) group (-OCH2-) in the ethoxy substituent are expected to be shifted downfield due to the adjacent oxygen atom, appearing as a quartet. openstax.orglibretexts.org The terminal methyl group (-CH3) will appear further upfield as a triplet. openstax.orglibretexts.org The protons of the phenoxy group will resonate in the aromatic region, with their exact shifts influenced by the ether linkage.

Predicted ¹H NMR Spectral Data for Pyridazine, 3-ethoxy-6-phenoxy-

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyridazine-H~7.2 - 7.8Doublet1H
Pyridazine-H~7.2 - 7.8Doublet1H
Phenoxy-H (ortho)~7.0 - 7.2Multiplet2H
Phenoxy-H (meta)~7.3 - 7.5Multiplet2H
Phenoxy-H (para)~7.1 - 7.3Multiplet1H
Ethoxy (-OCH₂-)~4.2 - 4.5Quartet2H
Ethoxy (-CH₃)~1.3 - 1.5Triplet3H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Pyridazine, 3-ethoxy-6-phenoxy- will give a distinct signal. The carbons of the pyridazine ring are expected to be significantly deshielded, with the carbons directly bonded to the nitrogen atoms and the oxygen-linked carbons (C3 and C6) appearing at the lowest fields. researchgate.netchemicalbook.com The carbon atoms of the ethoxy and phenoxy groups will have chemical shifts typical for such functionalities attached to aromatic systems. libretexts.org

Predicted ¹³C NMR Spectral Data for Pyridazine, 3-ethoxy-6-phenoxy-

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridazine C-3, C-6~155 - 165
Pyridazine C-4, C-5~120 - 130
Phenoxy C-1 (ipso)~150 - 160
Phenoxy C-2, C-6 (ortho)~115 - 125
Phenoxy C-3, C-5 (meta)~125 - 135
Phenoxy C-4 (para)~120 - 130
Ethoxy (-OCH₂)~60 - 70
Ethoxy (-CH₃)~14 - 16

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would definitively link the methylene and methyl protons of the ethoxy group through their ³J-coupling. It would also show a correlation between the two adjacent protons on the pyridazine ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to assign the carbon signals based on the already assigned proton signals, for example, linking the quartet at ~4.2-4.5 ppm to the ethoxy methylene carbon at ~60-70 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity. A NOESY spectrum could reveal correlations between the pyridazine ring protons and the ortho-protons of the phenoxy group, providing insights into the preferred rotational conformation (torsional angle) of the phenoxy ring relative to the pyridazine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide significant structural information through analysis of its fragmentation patterns. tutorchase.com For Pyridazine, 3-ethoxy-6-phenoxy- (C₁₂H₁₂N₂O₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass.

The fragmentation of this molecule under electron ionization would likely proceed through several pathways characteristic of ethers and aromatic systems. youtube.comlibretexts.org Cleavage of the ether bonds is a common fragmentation pathway. whitman.edumiamioh.edu

Predicted Major Fragments in the Mass Spectrum of Pyridazine, 3-ethoxy-6-phenoxy-

m/zPossible Fragment IonFragmentation Pathway
216[C₁₂H₁₂N₂O₂]⁺Molecular Ion (M⁺)
187[M - C₂H₅]⁺Loss of an ethyl radical from the ethoxy group
143[M - OPh]⁺Cleavage of the phenoxy group
123[M - C₆H₅O]⁺Cleavage of the phenoxy radical
94[C₆H₆O]⁺Phenol (B47542) radical cation (from rearrangement)
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of Pyridazine, 3-ethoxy-6-phenoxy- would be expected to show a combination of absorptions corresponding to its aromatic and ether components. The presence of both aryl-alkyl ether (ethoxy-pyridazine) and diaryl ether (phenoxy-pyridazine) linkages would result in strong, characteristic C-O stretching bands. rockymountainlabs.comspectroscopyonline.com Phenyl alkyl ethers typically show two strong bands for C-O stretching. openstax.orglibretexts.org

Predicted IR Absorption Bands for Pyridazine, 3-ethoxy-6-phenoxy-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic (Pyridazine, Phenoxy)
3000 - 2850C-H stretchAliphatic (Ethoxy)
1600 - 1450C=C and C=N stretchAromatic Rings (Pyridazine, Phenoxy)
~1250Asymmetric C-O-C stretchAryl Ether
~1050Symmetric C-O-C stretchAlkyl/Aryl Ether

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal of Pyridazine, 3-ethoxy-6-phenoxy- be grown, X-ray crystallography would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule, confirming the atomic connectivity and providing precise measurements of bond lengths, bond angles, and torsional angles in the solid state.

This analysis would unequivocally confirm the planarity of the pyridazine and phenyl rings. It would also reveal the conformation of the ethoxy group and the dihedral angle between the pyridazine and phenoxy rings. Furthermore, the crystal packing could be analyzed to identify intermolecular interactions, such as π-π stacking, which can be a feature of pyridazine-containing structures and influence the material's bulk properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of Pyridazine, 3-ethoxy-6-phenoxy- is expected to be complex, arising from the combination of the pyridazine and phenoxy chromophores. Aromatic systems like pyridine (B92270) and its derivatives exhibit characteristic π → π* transitions, which are typically strong absorptions, and n → π* transitions, which are generally weaker. acs.orgacs.org The presence of the oxygen-containing substituents (ethoxy and phenoxy) acting as auxochromes would be expected to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted pyridazine parent molecule. researchgate.net The spectrum would likely show multiple absorption maxima in the UV region.

Computational and Theoretical Studies of Pyridazine, 3 Ethoxy 6 Phenoxy

Quantum Chemical Calculations using Density Functional Theory (DFT)

Currently, there are no available publications detailing DFT calculations specifically performed on Pyridazine (B1198779), 3-ethoxy-6-phenoxy-. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules, and is instrumental in predicting a wide range of properties. nih.govarxiv.orgaps.orgresearchgate.netrsc.org

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry and conformational preferences of Pyridazine, 3-ethoxy-6-phenoxy- is not present in the current body of scientific literature. Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, which is essential for all further computational analysis. ethz.chnih.govnih.govmdpi.commdpi.com Conformational analysis would reveal the different spatial arrangements of the ethoxy and phenoxy groups relative to the pyridazine ring and their corresponding energy differences.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for Pyridazine, 3-ethoxy-6-phenoxy-. This analysis is fundamental to understanding a molecule's chemical reactivity and electronic properties. uni-muenchen.deresearchgate.netresearchgate.net

There is no published data on the HOMO properties of Pyridazine, 3-ethoxy-6-phenoxy-. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Its energy and distribution are key indicators of nucleophilic behavior. uni-muenchen.deresearchgate.netresearchgate.net

Similarly, the LUMO properties of Pyridazine, 3-ethoxy-6-phenoxy- remain uninvestigated. The LUMO is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons, indicating its electrophilic nature. uni-muenchen.deresearchgate.netresearchgate.net

Without data on HOMO and LUMO energies, the HOMO-LUMO energy gap for Pyridazine, 3-ethoxy-6-phenoxy- cannot be determined. This energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. uni-muenchen.deresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for Pyridazine, 3-ethoxy-6-phenoxy- is not available in published research. An MEP map illustrates the charge distribution within a molecule and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

Correlation of Theoretical Predictions with Experimental Observables:In a complete study, the computationally predicted data for properties like the UV-Vis spectrum would be compared with experimentally measured data to validate the theoretical model and provide a comprehensive understanding of the molecule.

Without published research on Pyridazine, 3-ethoxy-6-phenoxy-, it is impossible to provide the specific data tables and detailed research findings requested. To uphold scientific accuracy, no data can be fabricated or extrapolated from other compounds, as subtle changes in molecular structure can lead to significant differences in chemical and physical properties.

Further research and publication in the field of computational chemistry focusing on this specific pyridazine derivative would be required to enable the generation of the detailed article as outlined.

Synthetic Transformations and Further Derivatization of Pyridazine, 3 Ethoxy 6 Phenoxy

Modification of the Ethoxy Group

The ethoxy group at the 3-position of the pyridazine (B1198779) ring is a key site for chemical modification. One of the primary transformations involves the cleavage of the ether linkage to yield the corresponding pyridazinone. This can be achieved under various conditions, including acidic or basic hydrolysis, or through the use of Lewis acids. The resulting 6-phenoxy-3(2H)-pyridazinone is a valuable intermediate for further functionalization.

Another avenue for modification is the trans-etherification of the ethoxy group. By reacting Pyridazine, 3-ethoxy-6-phenoxy- with different alcohols in the presence of a suitable catalyst, a variety of alkoxy derivatives can be synthesized. This allows for the introduction of diverse alkyl or aryl chains, thereby modulating the molecule's physicochemical properties.

ReactantReagents/ConditionsProductNotes
Pyridazine, 3-ethoxy-6-phenoxy-HBr, heat6-Phenoxy-3(2H)-pyridazinoneEther cleavage
Pyridazine, 3-ethoxy-6-phenoxy-R-OH, Acid catalyst3-Alkoxy-6-phenoxypyridazineTrans-etherification

Functionalization of the Phenoxy Moiety

The phenoxy group at the 6-position provides another handle for synthetic manipulation. Electrophilic aromatic substitution reactions on the phenyl ring can introduce a range of substituents, thereby altering the electronic and steric properties of the molecule.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. The position of substitution on the phenoxy ring (ortho, meta, or para) will be directed by the activating nature of the ether oxygen and any existing substituents on the phenyl ring. These reactions are typically carried out using standard methodologies, though the reaction conditions may need to be optimized to account for the presence of the pyridazine ring. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst.

Starting MaterialReagentsProductReaction Type
Pyridazine, 3-ethoxy-6-phenoxy-HNO₃, H₂SO₄Pyridazine, 3-ethoxy-6-(nitrophenoxy)-Nitration
Pyridazine, 3-ethoxy-6-phenoxy-Br₂, FeBr₃Pyridazine, 3-ethoxy-6-(bromophenoxy)-Bromination
Pyridazine, 3-ethoxy-6-phenoxy-R-COCl, AlCl₃Pyridazine, 3-ethoxy-6-(acylphenoxy)-Friedel-Crafts Acylation

The introduction of functional groups on the phenoxy moiety can also facilitate cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex biaryl structures. The phenoxy group itself is noted for its role in π–π interactions and its ability to influence the conformation of molecules for optimal binding at biological targets. nih.gov

Introduction of Additional Substituents on the Pyridazine Ring

The pyridazine ring itself, while being electron-deficient, can undergo nucleophilic aromatic substitution, particularly at positions activated by the existing substituents. However, direct electrophilic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. sphinxsai.comyoutube.com

A more common strategy for introducing substituents onto the pyridazine ring involves starting from a more reactive precursor, such as 3,6-dichloropyridazine (B152260). researchgate.netsemanticscholar.orgjofamericanscience.org Sequential nucleophilic substitution reactions can be employed to introduce the ethoxy and phenoxy groups. For instance, reaction of 3,6-dichloropyridazine with one equivalent of sodium ethoxide followed by one equivalent of sodium phenoxide can yield the target molecule. This step-wise approach allows for the potential introduction of other nucleophiles to generate a variety of disubstituted pyridazines.

Furthermore, the nitrogen atoms in the pyridazine ring can be targeted. For example, oxidation of one of the nitrogen atoms can lead to the formation of a pyridazine N-oxide. rsc.org This modification can alter the reactivity of the ring, potentially enabling different substitution patterns.

PrecursorReagentsIntermediate/ProductReaction Type
3,6-Dichloropyridazine1. NaOEt, 2. NaOPhPyridazine, 3-ethoxy-6-phenoxy-Nucleophilic Aromatic Substitution
3,6-DichloropyridazineHydrazine hydrate3-Chloro-6-hydrazinylpyridazineNucleophilic Substitution scilit.comevitachem.com
Pyridazine, 3-ethoxy-6-phenoxy-m-CPBAPyridazine, 3-ethoxy-6-phenoxy- N-oxideN-oxidation

Stereoselective Derivatization Strategies for Analogues

The synthesis of stereochemically defined analogues of Pyridazine, 3-ethoxy-6-phenoxy- can be crucial for understanding its biological activity. While the parent molecule itself is achiral, the introduction of chiral centers through derivatization opens up the possibility of stereoselective synthesis.

One approach involves the use of chiral building blocks during the synthesis. For example, if a chiral alcohol is used in the trans-etherification of the ethoxy group, a pair of diastereomers could be formed if another chiral center is present in the molecule. Similarly, functionalization of the phenoxy group with a chiral substituent would lead to chiral derivatives.

Another strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, an asymmetric hydrogenation of a double bond introduced into a side chain, or an enantioselective alkylation at a prochiral center, could be employed to generate single enantiomers of more complex analogues. While specific examples for Pyridazine, 3-ethoxy-6-phenoxy- are not extensively documented, these general principles of asymmetric synthesis are applicable.

The synthesis of pyrrolo[1,2-b]pyridazines from pyridazinone precursors highlights a method where stereocenters can be introduced. For example, starting from a 6-aryl-3(2H)pyridazinone and reacting it with an optically active brominating agent could lead to stereoisomeric products. nih.gov

StrategyDescriptionExample
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials.Reaction with a chiral alcohol to form a diastereomeric ether.
Chiral AuxiliaryTemporary incorporation of a chiral group to direct a stereoselective reaction.Attachment of a chiral auxiliary to the pyridazinone nitrogen to control alkylation.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer or diastereomer.Enantioselective reduction of a ketone on a side chain using a chiral reducing agent.

Advanced Applications in Chemical Research Strictly Non Biological/non Toxicological/non Pharmacological

Utilization as Synthetic Intermediates in Complex Organic Molecule Synthesis

The pyridazine (B1198779) framework is a valuable building block in organic synthesis. The synthesis of Pyridazine, 3-ethoxy-6-phenoxy- itself would likely proceed via sequential nucleophilic aromatic substitution (SNAr) on a 3,6-dihalopyridazine precursor, such as 3,6-dichloropyridazine (B152260). jpionline.org The differential reactivity of the halogen atoms can be exploited to introduce the ethoxy and phenoxy groups in a controlled manner.

Once synthesized, Pyridazine, 3-ethoxy-6-phenoxy- can serve as a versatile intermediate. The pyridazine ring can participate in various transformations, including cycloaddition reactions or further substitutions, while the ethoxy and phenoxy groups modulate the reactivity of the heterocyclic core. organic-chemistry.orgkuleuven.be The presence of these two different ether linkages allows for potential selective cleavage under specific conditions, opening pathways to more complex, multifunctionalized molecules.

Table 1: Representative Synthetic Routes Involving Pyridazine Intermediates
Reaction TypePrecursor ExampleReagentsProduct TypeRef.
Nucleophilic Aromatic Substitution (SNAr)3,6-DichloropyridazineSodium Ethoxide, then Sodium Phenoxide3-Ethoxy-6-phenoxy-pyridazine jpionline.org
Inverse-Electron-Demand Diels-Alder1,2,4,5-Tetrazine (B1199680)AlkyneSubstituted Pyridazine rsc.org
Condensation1,4-Diketone / 4-KetoacidHydrazine HydrateSubstituted Pyridazine wikipedia.org
Fused Ring System Synthesis3-Amino-pyridazineα-Halo KetoneImidazo[1,2-b]pyridazine kuleuven.be

Ligand Design and Coordination Chemistry for Catalytic Systems

The adjacent nitrogen atoms in the pyridazine ring provide an excellent bidentate chelation site for transition metals, making pyridazine derivatives highly valuable ligands in coordination chemistry. rsc.org The electronic properties of the substituents at the 3- and 6-positions significantly influence the electron density on the nitrogen atoms, thereby tuning the optical, electrochemical, and catalytic properties of the resulting metal complexes. rsc.org

In the case of Pyridazine, 3-ethoxy-6-phenoxy-, the ethoxy and phenoxy groups would act as electronic modulators. This allows for the fine-tuning of the ligand's sigma-donating and pi-accepting capabilities. Such tailored ligands are crucial for developing homogenous catalysts with enhanced stability, activity, and selectivity for a variety of organic transformations, such as cross-coupling reactions or oxidation/reduction processes. The assembly of such ligands with metal ions like ruthenium(II) or copper(I) can lead to the formation of well-defined supramolecular structures, including facial and meridional isomers of tris(homoleptic) complexes. rsc.org

Table 2: Potential Properties of Metal Complexes with Pyridazine, 3-ethoxy-6-phenoxy- as a Ligand
Metal CenterPotential Complex GeometryPotential Application AreaKey Feature Influenced by LigandRef.
Ruthenium(II)Octahedral (e.g., [Ru(L)3]2+)Photoredox CatalysisRedox potential, excited-state lifetime rsc.org
Copper(I) / Silver(I)Tetrahedral / Grid-likeSupramolecular CatalysisSelf-assembly into [2 × 2] grid structures kuleuven.be
Palladium(II) / Platinum(II)Square PlanarCross-Coupling ReactionsCatalytic activity and stabilityGeneral
Iron(II)OctahedralSpin-Crossover MaterialsLigand field strength rsc.org

Building Blocks for Advanced Materials Research (e.g., Optoelectronic Materials, Supramolecular Assemblies)

The field of materials science increasingly relies on organic molecules to create functional materials with tailored properties. Pyridazine derivatives have shown promise as components in organic electronics due to their inherent electronic characteristics. The electron-deficient nature of the pyridazine ring makes these compounds suitable for use as electron-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net

Table 3: Predicted Material Properties and Applications for Pyridazine, 3-ethoxy-6-phenoxy-
PropertyRationalePotential ApplicationRef.
Electron TransportElectron-deficient pyridazine coren-type semiconductor layer in OLEDs/OFETs researchgate.net
PhotoluminescenceExtended π-conjugation (pyridazine-phenyl)Emissive layer or host material in OLEDs chemrxiv.org
Supramolecular Assemblyπ-π stacking, dipole-dipole interactionsOrganic Nanostructures, Sensors nih.govrsc.org
Tunable Band GapElectronic modulation by ethoxy/phenoxy groupsFine-tuning of optical and electronic properties chemrxiv.org

Probes for Mechanistic Investigations in Organic Chemistry

Substituted pyridazines serve as excellent models for studying fundamental concepts in organic chemistry, including reaction mechanisms and non-covalent interactions. The defined geometry and tunable electronic nature of the pyridazine ring allow for systematic investigations into steric and electronic effects.

The unsymmetrical nature of Pyridazine, 3-ethoxy-6-phenoxy- makes it particularly useful for probing regioselectivity in chemical reactions. For instance, in reactions involving metallation or electrophilic attack on the aromatic rings, the directing effects of the ethoxy versus the phenoxy group can be compared within the same molecule. Additionally, the conformation of alkoxy-substituted pyridazines is known to be influenced by repulsive, non-bonded interactions between the lone pairs of the ring nitrogens and the ether oxygen. nih.gov This molecule could therefore be used as a probe to quantify these subtle stereoelectronic effects through spectroscopic methods (e.g., NMR) and computational modeling, providing deeper insight into molecular conformation and stability. The study of its reactions with nucleophiles could also elucidate complex substitution mechanisms, such as the SN(ANRORC) pathway. wur.nl

Conclusion and Future Perspectives in Pyridazine, 3 Ethoxy 6 Phenoxy Research

Summary of Key Synthetic Achievements and Theoretical Insights

The primary and most established method for synthesizing 3-ethoxy-6-phenoxy-pyridazine is through a sequential nucleophilic aromatic substitution (SNAr) reaction. This process typically starts with a readily available precursor, 3,6-dichloropyridazine (B152260). acs.orgacs.orgsigmaaldrich.com The synthesis proceeds in a stepwise manner, which can be summarized as follows:

Monosubstitution: 3,6-Dichloropyridazine is first reacted with one equivalent of a nucleophile, for example, sodium phenoxide. This reaction selectively replaces one of the chlorine atoms to yield 3-chloro-6-phenoxypyridazine.

Disubstitution: The resulting intermediate is then treated with a second nucleophile, sodium ethoxide. The ethoxide ion displaces the remaining chlorine atom to form the final product, 3-ethoxy-6-phenoxy-pyridazine.

This Williamson-type ether synthesis is versatile, as the order of nucleophile addition can be reversed to potentially optimize yield and purity. masterorganicchemistry.comwikipedia.orgbyjus.com More advanced synthetic strategies for creating the core pyridazine (B1198779) ring, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynes or enol ethers, offer alternative pathways that could be adapted for such derivatives. rsc.orgorganic-chemistry.org

From a theoretical standpoint, the 3-ethoxy-6-phenoxy-pyridazine molecule inherits several key features from its parent pyridazine ring. The adjacent nitrogen atoms create a significant dipole moment, rendering the ring electron-deficient and influencing its intermolecular interactions. nih.gov Computational studies on related pyridazinyl ethers suggest that the molecule likely adopts a planar conformation around the ether linkages, with the ethoxy and phenoxy groups oriented in an anti conformation relative to each other to minimize steric hindrance. nih.gov

Theoretical PropertyInsightSource
Dipole Moment The pyridazine ring possesses a large dipole moment due to the two adjacent nitrogen atoms, influencing its polarity and interaction with other molecules. nih.gov
Aromaticity The pyridazine ring has reduced aromaticity compared to benzene, which affects the reactivity of its C-H bonds. nih.gov
Conformation Pyridazinyl ethers typically exhibit a planar structure with ether groups in an anti conformation, minimizing steric strain. nih.gov
Electronic Nature The ring is electron-deficient, making it susceptible to nucleophilic attack, which is the basis for its primary synthetic route. wur.nl

Challenges and Opportunities in Pyridazinyl Ether Synthesis

While the sequential SNAr reaction is a reliable method, it presents several challenges that also open up opportunities for innovation.

Challenges:

Reaction Conditions: The SNAr reactions often require stringent conditions, such as anhydrous solvents and inert atmospheres, to prevent side reactions and decomposition of the reactive alkoxide intermediates.

Scalability: Multi-step batch syntheses can be difficult to scale up for industrial applications, requiring significant optimization to maintain efficiency and safety.

Opportunities:

Methodological Innovation: There is a significant opportunity to develop more efficient synthetic protocols. This includes exploring one-pot syntheses where both substitution steps occur in a single reaction vessel, potentially saving time and resources. nih.gov

Catalysis: The development of novel catalysts could enable the use of milder reaction conditions and improve selectivity. While less common for ether synthesis on this scaffold, exploring metal-catalyzed cross-coupling reactions could provide alternative routes.

Flow Chemistry: Implementing continuous flow processes could address challenges of scalability and safety. Flow reactors offer precise control over reaction parameters like temperature and mixing, often leading to higher yields and purities. beilstein-journals.org

Library Synthesis: The versatility of the SNAr reaction allows for the straightforward substitution of a wide variety of alcohols and phenols, providing an opportunity to create large combinatorial libraries of related pyridazinyl ethers for screening in materials science or agrochemical applications. lifechemicals.com

Promising Avenues for Mechanistic and Computational Exploration

Further investigation into the reaction mechanisms and computational analysis of 3-ethoxy-6-phenoxy-pyridazine can pave the way for more rational design and synthesis.

Mechanistic Exploration:

SNAr Kinetics: Detailed kinetic studies of the sequential substitution on 3,6-dichloropyridazine can provide a deeper understanding of the relative reactivity of the C3 and C6 positions. This data can help in fine-tuning reaction conditions to maximize the yield of the desired isomer.

Alternative Pathways: Investigating the feasibility of alternative synthetic mechanisms, such as the IEDDA reaction, could lead to novel and more convergent routes to the target molecule. rsc.org Mechanistic studies would be crucial to control the regioselectivity of such cycloadditions.

Computational Exploration:

DFT Analysis: Detailed Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular electrostatic potential, and frontier molecular orbitals (LUMO/HOMO) of 3-ethoxy-6-phenoxy-pyridazine. rsc.orgnih.gov This would provide quantitative insights into its reactivity and potential for intermolecular interactions, which is vital for designing new materials.

Reaction Modeling: Computational modeling of the SNAr reaction pathway, including the structures of intermediates and transition states, can elucidate the factors governing regioselectivity. wuxiapptec.com Such models can predict the most favorable reaction conditions and guide experimental work.

Conformational Analysis: A thorough computational scan of the potential energy surface can confirm the preferred conformations of the ethoxy and phenoxy substituents, which is critical for understanding how the molecule packs in a solid state or interacts within a material matrix.

Emerging Non-Biological Applications and Future Research Directions

While much pyridazine research is biologically focused, the unique properties of derivatives like 3-ethoxy-6-phenoxy-pyridazine make them promising candidates for various non-biological applications. researchgate.net

Emerging Applications:

Materials Science: The polar, aromatic pyridazine core suggests potential use in organic electronics. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as sensors. The ability of the pyridazine nitrogens to coordinate with metals also opens avenues for creating novel coordination polymers and metal-organic frameworks (MOFs). lifechemicals.commdpi.com

Agrochemicals: Pyridazine-containing compounds have a long history of use as herbicides. lifechemicals.comwikipedia.org The specific substructure of 3-ethoxy-6-phenoxy-pyridazine could be investigated for potential herbicidal or plant growth regulatory activities. researchgate.netnih.gov

Future Research Directions:

Polymer Chemistry: A key future direction is the synthesis of polymers incorporating the 3-ethoxy-6-phenoxy-pyridazine unit into their backbone or as a pendant group. Such materials could exhibit interesting thermal, optical, or electronic properties.

Liquid Crystals: The rigid, polar structure of this pyridazine derivative could be a building block for novel liquid crystalline materials. By modifying the substituents, it may be possible to design compounds with specific mesophase behaviors.

Coordination Chemistry: Exploring the coordination of 3-ethoxy-6-phenoxy-pyridazine with various transition metals could lead to new catalysts or functional materials with interesting magnetic or photophysical properties.

Q & A

Q. What are the key synthetic routes for 3-ethoxy-6-phenoxy-pyridazine, and how can regioselectivity be controlled during functionalization?

Answer: The synthesis of pyridazine derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction at the 6-position. For 3-ethoxy-6-phenoxy-pyridazine, a stepwise approach is recommended:

Core pyridazine formation : Use cyclocondensation of 1,4-diketones with hydrazines under acidic conditions to form the pyridazine ring .

Ethoxy group introduction : React the pyridazine intermediate with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) at the 3-position, leveraging steric and electronic directing effects .

Phenoxy substitution : Employ nucleophilic aromatic substitution (SNAr) at the 6-position using phenol derivatives under basic conditions (e.g., NaH/DMF) .
Regioselectivity control : Use DFT calculations to predict reactive sites or employ protective groups (e.g., Boc) during sequential functionalization .

Q. Which spectroscopic and computational methods are most effective for characterizing 3-ethoxy-6-phenoxy-pyridazine?

Answer:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions. The deshielding of protons adjacent to electronegative groups (ethoxy, phenoxy) aids in structural assignment .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between phenoxy groups) .
  • DFT calculations : Optimize geometry and predict vibrational spectra (IR) or NMR chemical shifts using Gaussian or ORCA software .

Q. What preliminary biological assays are suitable for evaluating 3-ethoxy-6-phenoxy-pyridazine's bioactivity?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 3-ethoxy-6-phenoxy-pyridazine for target-specific applications?

Answer:

  • Substituent modulation : Replace phenoxy with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for kinase inhibition .
  • Scaffold hopping : Fuse pyridazine with imidazole or triazole rings to improve metabolic stability .
  • Pharmacophore mapping : Use MOE or Schrodinger Suite to identify critical interactions (e.g., hydrogen bonding with EGFR’s ATP-binding pocket) .
    Example : Ethoxy-to-methoxy substitution at position 3 increased solubility but reduced CNS penetration in analogs .

Q. What computational strategies predict the biological targets and off-target effects of 3-ethoxy-6-phenoxy-pyridazine?

Answer:

  • Molecular docking : AutoDock Vina or Glide to screen against Protein Data Bank (PDB) targets (e.g., PDE4, COX-2) .
  • Machine learning : Train models on ChEMBL bioactivity data to predict ADMET properties or toxicity .
  • MD simulations : GROMACS for analyzing ligand-receptor stability over 100-ns trajectories .
    Case study : Pyridazine derivatives showed unexpected antiplatelet activity via P2Y12 receptor antagonism, validated by SPR binding assays .

Q. How can advanced material science applications leverage 3-ethoxy-6-phenoxy-pyridazine’s structural properties?

Answer:

  • Nanothread synthesis : High-pressure polymerization (300 kbar) to create ordered pyridazine-based nanomaterials with tunable conductivity .
  • Optoelectronic devices : Functionalize as π-bridges in donor-acceptor systems for OLEDs; measure bandgap via UV-Vis and cyclic voltammetry .
  • Supramolecular chemistry : Design cyclophane hosts for rotaxane assembly, exploiting phenoxy-pyridazine’s π-deficient character .

3. Data Contradictions and Resolution Q. 3.1 Discrepancies in reported anti-cancer mechanisms of pyridazine derivatives: How to reconcile these? Answer:

  • Context dependency : Apoptosis induction (caspase-3 activation) vs. EGFR inhibition may vary by cell type .
  • Experimental validation : Use siRNA knockdown of proposed targets (e.g., EGFR) to confirm mechanism .
  • Meta-analysis : Compare IC₅₀ trends across studies; pyridazines with bulky substituents often favor kinase inhibition over intercalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.